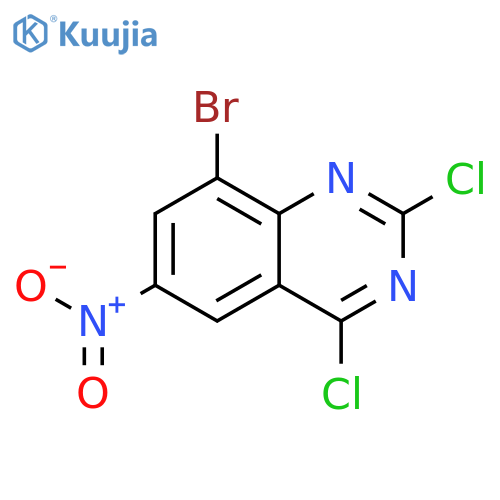

Cas no 331647-00-8 (8-Bromo-2,4-dichloro-6-nitroquinazoline)

331647-00-8 structure

商品名:8-Bromo-2,4-dichloro-6-nitroquinazoline

CAS番号:331647-00-8

MF:C8H2BrCl2N3O2

メガワット:322.930378437042

MDL:MFCD26743461

CID:1031431

PubChem ID:22457638

8-Bromo-2,4-dichloro-6-nitroquinazoline 化学的及び物理的性質

名前と識別子

-

- 8-Bromo-2,4-dichloro-6-nitroquinazoline

- SY264915

- DB-342075

- SCHEMBL5756383

- MFCD26743461

- DTXSID30625745

- 331647-00-8

-

- MDL: MFCD26743461

- インチ: InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H

- InChIKey: RJXLGRXKTBXQPV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 320.87074g/mol

- どういたいしつりょう: 320.87074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.994±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.052 g/l)(25ºC)、

8-Bromo-2,4-dichloro-6-nitroquinazoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189011242-1g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 95% | 1g |

$860.72 | 2023-09-02 | |

| Aaron | AR00CNJ7-250mg |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 250mg |

$358.00 | 2025-02-13 | |

| 1PlusChem | 1P00CNAV-1g |

8-broMo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 95% | 1g |

$966.00 | 2024-05-05 | |

| Aaron | AR00CNJ7-5g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 5g |

$2164.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1187944-0.1g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 0.1g |

$330 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1187944-1g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 1g |

$870 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1187944-0.1g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 0.1g |

$330 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1187944-10g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 10g |

$3850 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1187944-1g |

8-Bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 97% | 1g |

$870 | 2024-07-20 | |

| Chemenu | CM142269-1g |

8-bromo-2,4-dichloro-6-nitroquinazoline |

331647-00-8 | 95% | 1g |

$*** | 2023-05-30 |

8-Bromo-2,4-dichloro-6-nitroquinazoline 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

331647-00-8 (8-Bromo-2,4-dichloro-6-nitroquinazoline) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬